methyl (2Z)-{1-[(3-chloro-2-methylphenyl)carbamothioyl]-2-[(4-methylquinazolin-2-yl)amino]-5-oxo-1,5-dihydro-4H-imidazol-4-ylidene}ethanoate
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Overview
Description
METHYL 2-[(4Z)-1-[(3-CHLORO-2-METHYLPHENYL)CARBAMOTHIOYL]-2-[(4-METHYLQUINAZOLIN-2-YL)AMINO]-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-4-YLIDENE]ACETATE is a complex organic compound that features a variety of functional groups, including a carbamothioyl group, a quinazoline moiety, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[(4Z)-1-[(3-CHLORO-2-METHYLPHENYL)CARBAMOTHIOYL]-2-[(4-METHYLQUINAZOLIN-2-YL)AMINO]-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-4-YLIDENE]ACETATE typically involves multi-step organic synthesis. The process may start with the preparation of the quinazoline and imidazole intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these steps include chlorinating agents, amines, and thiourea derivatives.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[(4Z)-1-[(3-CHLORO-2-METHYLPHENYL)CARBAMOTHIOYL]-2-[(4-METHYLQUINAZOLIN-2-YL)AMINO]-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-4-YLIDENE]ACETATE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially affecting its reactivity and stability.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of METHYL 2-[(4Z)-1-[(3-CHLORO-2-METHYLPHENYL)CARBAMOTHIOYL]-2-[(4-METHYLQUINAZOLIN-2-YL)AMINO]-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-4-YLIDENE]ACETATE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- **METHYL 2-[(4Z)-1-[(3-CHLORO-2-METHYLPHENYL)CARBAMOTHIOYL]-2-[(4-METHYLQUINAZOLIN-2-YL)AMINO]-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-4-YLIDENE]ACETATE shares similarities with other compounds containing quinazoline and imidazole moieties.
Other similar compounds: METHYL 2-[(4Z)-1-[(3-CHLORO-2-METHYLPHENYL)CARBAMOTHIOYL]-2-[(4-METHYLQUINAZOLIN-2-YL)AMINO]-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-4-YLIDENE]ACETATE, METHYL 2-[(4Z)-1-[(3-CHLORO-2-METHYLPHENYL)CARBAMOTHIOYL]-2-[(4-METHYLQUINAZOLIN-2-YL)AMINO]-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-4-YLIDENE]ACETATE.
Uniqueness
The uniqueness of METHYL 2-[(4Z)-1-[(3-CHLORO-2-METHYLPHENYL)CARBAMOTHIOYL]-2-[(4-METHYLQUINAZOLIN-2-YL)AMINO]-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-4-YLIDENE]ACETATE lies in its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity.
Properties
Molecular Formula |
C23H19ClN6O3S |
---|---|
Molecular Weight |
495.0 g/mol |
IUPAC Name |
methyl (2Z)-2-[(2E)-1-[(3-chloro-2-methylphenyl)carbamothioyl]-2-(4-methylquinazolin-2-yl)imino-5-oxoimidazolidin-4-ylidene]acetate |
InChI |
InChI=1S/C23H19ClN6O3S/c1-12-15(24)8-6-10-16(12)28-23(34)30-20(32)18(11-19(31)33-3)27-22(30)29-21-25-13(2)14-7-4-5-9-17(14)26-21/h4-11H,1-3H3,(H,28,34)(H,25,26,27,29)/b18-11- |
InChI Key |
BNDUKFZSOSSWRH-WQRHYEAKSA-N |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)NC(=S)N\2C(=O)/C(=C/C(=O)OC)/N/C2=N\C3=NC4=CC=CC=C4C(=N3)C |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)N2C(=O)C(=CC(=O)OC)NC2=NC3=NC4=CC=CC=C4C(=N3)C |
Origin of Product |
United States |
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